molecular formula C16H22N2O5 B554568 Z-Asn-OtBu CAS No. 25456-85-3

Z-Asn-OtBu

Cat. No.: B554568
CAS No.: 25456-85-3
M. Wt: 322.36 g/mol
InChI Key: CHLOOSRSKMKBDP-LBPRGKRZSA-N
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Description

Z-L-asparagine tert-butyl ester, commonly referred to as Z-Asn-OtBu, is a derivative of the amino acid asparagine. It is widely used in peptide synthesis due to its stability and ease of incorporation into peptide chains. The compound is characterized by its molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol .

Mechanism of Action

Target of Action

Z-Asn-OtBu, also known as Z-L-asparagine tert-butyl ester , is a derivative of the amino acid asparagine . It is primarily used in peptide synthesis . The primary targets of this compound are the peptide chains being synthesized. The role of this compound is to protect the asparagine residue during the synthesis process .

Mode of Action

This compound interacts with its targets by attaching to the asparagine residue in the peptide chain. This protects the asparagine from unwanted reactions during the synthesis process . The tert-butyl ester (OtBu) group in this compound serves as a protecting group for the carboxyl function of asparagine .

Biochemical Pathways

This compound is involved in the biochemical pathway of peptide synthesis. Specifically, it is used in the Fmoc/tBu solid-phase peptide synthesis method . In this method, the Fmoc group protects the amino group, and the tBu group protects the side chain of asparagine . After the peptide chain is assembled, the protecting groups are removed in the cleavage stage .

Pharmacokinetics

The properties of this compound, such as its stability and reactivity, can be controlled by adjusting the conditions of the peptide synthesis process .

Result of Action

The use of this compound in peptide synthesis results in the successful assembly of peptide chains with the correct sequence of amino acids. By protecting the asparagine residues, this compound helps to prevent unwanted side reactions, ensuring the integrity of the peptide product .

Action Environment

The action of this compound is influenced by various environmental factors in the laboratory setting. These include the temperature, pH, and the presence of other reagents in the peptide synthesis process . Proper storage and handling of this compound are also crucial for its stability and efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-L-asparagine tert-butyl ester is typically synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the protection of the amino group of asparagine with a benzyloxycarbonyl (Z) group and the esterification of the carboxyl group with tert-butyl alcohol. The synthesis is carried out under mild conditions to prevent the degradation of the sensitive asparagine side chain .

Industrial Production Methods

In industrial settings, the synthesis of Z-L-asparagine tert-butyl ester is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the synthesized compound .

Chemical Reactions Analysis

Types of Reactions

Z-L-asparagine tert-butyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-L-asparagine tert-butyl ester is extensively used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-L-asparagine tert-butyl ester is unique due to its specific side chain, which contains an amide group. This makes it particularly useful in the synthesis of peptides that require asparagine residues. Its stability and ease of deprotection also make it a preferred choice in peptide synthesis .

Properties

IUPAC Name

tert-butyl (2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-14(20)12(9-13(17)19)18-15(21)22-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H2,17,19)(H,18,21)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLOOSRSKMKBDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CC(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426753
Record name Z-Asn-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25456-85-3
Record name N2-[(Phenylmethoxy)carbonyl]-L-asparagine 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25456-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Z-Asn-OtBu
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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